molecular formula C10H22O B166219 Diisopentyl ether CAS No. 544-01-4

Diisopentyl ether

Cat. No.: B166219
CAS No.: 544-01-4
M. Wt: 158.28 g/mol
InChI Key: AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Description

Chemical Identity: Diisopentyl ether (CAS No. 544-01-4), also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . It is a branched-chain ether, structurally characterized by two isopentyl (3-methylbutyl) groups linked via an oxygen atom.

Properties

IUPAC Name

3-methyl-1-(3-methylbutoxy)butane
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InChI

InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
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InChI Key

AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCOCCC(C)C
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID8052198
Record name Di-iso-amyl ether
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Molecular Weight

158.28 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Merck Index]
Record name Butane, 1,1'-oxybis[3-methyl-
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Record name Di-iso-amyl ether
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Boiling Point

172.5 °C
Record name DI-ISO-AMYL ETHER
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Solubility

MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether
Record name DI-ISO-AMYL ETHER
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Density

0.7777 @ 12 °C/4 °C
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Vapor Pressure

1.4 [mmHg], 1.4 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

544-01-4
Record name Diisoamyl ether
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) is typically employed at 5–10% v/v relative to the alcohol.

  • Temperature : The reaction proceeds under reflux conditions (160–180°C), with optimal yields achieved at 170°C.

  • Time : Completion requires 4–6 hours, though extended durations may lead byproduct formation (e.g., alkenes).

A representative protocol involves heating 100 mL of isopentyl alcohol with 5 mL of H₂SO₄ at 170°C for 5 hours, yielding 65–70% this compound after purification.

Byproduct Mitigation

  • Water Removal : Azeotropic distillation using Dean-Stark traps enhances yield by shifting equilibrium toward ether formation.

  • Temperature Control : Maintaining temperatures below 180°C minimizes alkene formation via β-elimination.

Williamson Ether Synthesis

Williamson ether synthesis offers an alternative route, particularly for laboratories requiring higher stereochemical control. This two-step process involves alkoxide formation followed by nucleophilic substitution.

Stepwise Procedure

  • Alkoxide Generation :
    Isopentyl alcohol is deprotonated using sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF):

    CH3(CH2)2CH(CH3)OH+NaHCH3(CH2)2CH(CH3)ONa++H2\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{OH} + \text{NaH} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{O}^- \text{Na}^+ + \text{H}_2
  • Alkylation :
    The alkoxide reacts with isopentyl bromide under reflux:

    CH3(CH2)2CH(CH3)ONa++CH3(CH2)2CH(CH3)BrDiisopentyl ether+NaBr\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{O}^- \text{Na}^+ + \text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{Br} \rightarrow \text{this compound} + \text{NaBr}

Performance Metrics

  • Yield : 75–85% after column chromatography.

  • Purity : >99% confirmed via gas chromatography (GC).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability, often employing heterogeneous catalysts in continuous-flow reactors. A patented approach for analogous ethers involves vapor-phase dehydration over solid acid catalysts (e.g., γ-alumina or zeolites) at 200–250°C.

Key Process Parameters

ParameterValue
Catalystγ-Al₂O₃ (surface area: 200 m²/g)
Temperature220°C
Pressure1–5 bar
Space Velocity2–4 h⁻¹
Conversion per Pass50–60%

Purification Strategies

  • Extractive Distillation : Utilizes high-boiling solvents (e.g., ethylene glycol) to separate this compound from unreacted alcohol and water.

  • Fractional Distillation : Achieves >95% purity with boiling point cut points of 172–174°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Acid-Catalyzed65–7090–95ModerateLow
Williamson Synthesis75–85>99LowHigh
Industrial Catalytic50–6095–98HighMedium

Trade-offs :

  • Acid-Catalyzed : Cost-effective but limited by byproducts.

  • Williamson : High purity but unsuitable for bulk production.

  • Industrial : Balances yield and scalability but requires specialized equipment.

Advanced Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Petroleum ether/ethyl acetate (9:1 v/v).

  • Outcome : 99.5% purity, validated via ¹H NMR.

Crystallization

  • Solvent System : this compound is recrystallized from cold ethanol (-20°C).

  • Purity Improvement : Reduces residual alcohol content to <0.1% .

Chemical Reactions Analysis

Types of Reactions: Diisopentyl ether undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, although it is relatively resistant to mild oxidizing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of different ether derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Different ether derivatives.

    Hydrolysis: Isopentyl alcohol

Scientific Research Applications

Solvent in Chemical Processes

Diisopentyl ether is widely utilized as a solvent in chemical reactions due to its ability to dissolve a range of organic compounds. Its low volatility and high boiling point make it suitable for high-temperature reactions without significant evaporation losses.

Coating and Semiconductor Industries

In the semiconductor industry, this compound serves as a solvent in coating products, particularly in closed processes where precision is critical. It is employed in the formulation of coatings that require specific viscosity and drying characteristics .

Extraction Techniques

This compound has been studied for its effectiveness in extraction techniques, particularly in separating polar organic compounds from aqueous solutions. This property is critical in fields such as environmental chemistry and biochemistry, where selective extraction of compounds is often necessary .

Green Chemistry Initiatives

With the growing emphasis on environmentally friendly practices, this compound is being explored as a greener alternative to traditional solvents in various chemical processes. Its use aligns with the principles of green chemistry, promoting safer and more sustainable chemical practices .

Study on Solvent Efficacy

A study conducted on the solvent properties of this compound demonstrated its effectiveness in extracting phenolic compounds from plant materials. The results indicated that this compound provided higher yields compared to conventional solvents, highlighting its potential for use in natural product extractions .

Application in Pharmaceutical Development

In pharmaceutical research, this compound has been utilized as a solvent for drug formulation processes. Its compatibility with various active pharmaceutical ingredients (APIs) allows for improved solubility and bioavailability, making it a valuable component in drug development .

Mechanism of Action

The mechanism of action of diisopentyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extraction processes. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved or reacted with this compound .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Boiling Point : 173–173.4°C at 760 mmHg .
  • Density : 0.778 g/cm³ at 20°C .
  • Refractive Index : 1.407–1.409 .
  • Flash Point : 45–46°C (flammable liquid) .
  • Solubility : Insoluble in water .
  • Vaporization Enthalpy : 51.4 kJ/mol at 298 K .
  • Dielectric Constant : 2.8 at 20°C .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound CAS No. Molecular Formula Boiling Point (°C) Density (g/cm³) Dielectric Constant (20°C) Flash Point (°C)
Diisopentyl ether 544-01-4 C₁₀H₂₂O 173.2–173.4 0.778 2.8 45–46
Diisopropyl ether 108-20-3 C₆H₁₄O 68–69 0.719 2.1 -28
Diisobutyl ether 628-55-7 C₈H₁₈O 122–123 0.764 2.7 16
Ethyl propyl disulfide N/A C₅H₁₀S₂ 173.7 0.993 N/A 64

Key Observations :

  • Boiling Point : this compound has a higher boiling point than diisopropyl and diisobutyl ethers due to its larger molecular size and stronger van der Waals interactions .
  • Flammability : this compound is less volatile than diisopropyl ether (flash point 45–46°C vs. -28°C) but more volatile than diisobutyl ether (flash point 16°C) .
  • Dielectric Constant : Its dielectric constant (2.8) is intermediate between diisopropyl (2.1) and diisobutyl ether (2.7), reflecting moderate polarity .

Reactivity and Solvent Effects

  • Grignard Reactions : this compound is preferred over diethyl ether in some syntheses due to higher boiling points, enabling reactions at elevated temperatures .
  • Diastereoselectivity : In nucleophilic additions, this compound induces entropy-driven selectivity, contrasting with tetrahydrofuran (THF), which favors enthalpy-dominated pathways .
  • Oxidation Sensitivity : Unlike diphenyl ethers, this compound is prone to oxidation, requiring stabilizers in prolonged storage .

Biological Activity

Diisopentyl ether (DPE), a chemical compound with the formula C10H22O\text{C}_{10}\text{H}_{22}\text{O}, is a member of the ether family and is primarily used as a solvent in various industrial applications. While its utility in chemical processes is well-documented, emerging research has begun to elucidate its biological activity, particularly concerning its toxicity and interactions with biological systems.

Understanding the physicochemical properties of DPE is crucial for evaluating its biological activity. The following table summarizes key characteristics:

PropertyValue
Molecular Weight158.28 g/mol
Boiling Point180.4 °C
Vapor Pressure273 Pa at 25 °C
Water Solubility0.00275 g/L at 20 °C
Log Kow5.1

These properties suggest that DPE is relatively hydrophobic, which may influence its interaction with biological membranes and surfactants.

Toxicological Profile

Recent studies have highlighted the toxicological implications of DPE exposure, particularly in relation to lung surfactant functionality. Research indicates that DPE can disrupt the stability of lung surfactant films, which are critical for proper respiratory function. A study involving porcine lung surfactant exposed to DPE revealed significant alterations in surfactant properties, leading to impaired respiratory function characterized by shallow breathing and altered respiration sounds in animal models after inhalation exposure .

Case Study: Inhalation Toxicity

A specific case study demonstrated that after a 4-hour inhalation exposure to DPE, subjects exhibited clinical signs of respiratory distress. The study utilized various biophysical methods to assess changes in surfactant function, emphasizing the compound's potential to intercalate between phospholipids at the air-liquid interface, thereby destabilizing surfactant films . The findings underscore the importance of evaluating inhalation risks associated with DPE, especially in occupational settings.

Biological Activity Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Surfactant Disruption : DPE's ability to disrupt lung surfactant function is a primary concern, as it can lead to respiratory complications.
  • Cell Membrane Interaction : Due to its hydrophobic nature, DPE may interact with cellular membranes, potentially altering membrane integrity and function.
  • Toxicity Indicators : Toxicological assessments indicate that DPE may exhibit acute toxicity upon inhalation and dermal exposure, necessitating further investigation into its safety profile .

Environmental Impact

Beyond human health implications, the environmental impact of this compound has also been studied. Its low water solubility and high vapor pressure suggest that it can volatilize into the atmosphere, posing risks to air quality and potentially affecting aquatic ecosystems through atmospheric deposition .

Q & A

Basic Research Questions

Q. What are the key physical and thermodynamic properties of diisopentyl ether, and how are they experimentally determined?

  • Methodological Answer :

  • Density : Measure using a calibrated micropipette and high-precision balance (e.g., 0.778 g/cm³ at 20°C, validated via gravimetric analysis) .
  • Boiling Point : Determine via distillation or differential scanning calorimetry (DSC). This compound has a boiling point of 172–174°C, validated against reference standards (e.g., DSC heating rate: 10°C/min under air) .
  • Dielectric Constant : Measure using a dielectric constant (DC) app or capacitance bridge. Reported as 2.8 at 20°C .
  • Refractive Index : Use an Abbe refractometer; typical range is 1.407–1.409 .

Q. What laboratory methods are recommended for synthesizing and purifying this compound?

  • Methodological Answer :

  • Synthesis : Employ the Williamson ether synthesis, reacting isoamyl alcohol with a suitable alkyl halide under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Use fractional distillation to isolate this compound (boiling point ~173°C) from byproducts. Validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How should this compound be stored and handled to ensure safety in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a tightly sealed container away from ignition sources (flash point: 46°C). Store in a cool, well-ventilated area, compliant with UN transport guidelines (UN3271, Hazard Class 3) .
  • Safety Protocols : Use fume hoods to avoid inhalation. In case of skin contact, wash with soap and water. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported boiling points of this compound (e.g., 172.2°C vs. 173.2°C) be resolved?

  • Methodological Answer :

  • Calibration : Validate instrumentation (e.g., DSC or distillation apparatus) using certified reference materials. Differences may arise from impurities or atmospheric pressure variations.
  • Sample Purity : Analyze via GC-MS to confirm purity >99%. Trace water or solvents can alter boiling points .

Q. What role does this compound’s dielectric constant (2.8) play in solvent selection for organic reactions?

  • Methodological Answer :

  • Polarity Implications : Low dielectric constants indicate non-polarity, making it suitable for SN2 reactions or stabilizing carbocation intermediates. Compare with diethyl ether (DC: 4.3) for reaction optimization .
  • Empirical Testing : Conduct kinetic studies in this compound versus other ethers to assess reaction rates and selectivity .

Q. How can differential scanning calorimetry (DSC) be used to assess the thermal stability of this compound in oxidative environments?

  • Methodological Answer :

  • Protocol : Heat 5–10 mg samples from 25°C to 350°C at 10°C/min under air. Monitor endothermic peaks (melting) and exothermic decomposition events. This compound’s boiling point (172–174°C) serves as a calibration benchmark .
  • Data Interpretation : Compare thermal profiles with literature values to detect impurities or degradation products .

Q. What analytical techniques are most effective for identifying trace impurities in this compound?

  • Methodological Answer :

  • GC-MS : Detect volatile impurities (e.g., residual alcohols or alkanes) with a DB-5 column and electron ionization.
  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify non-volatile contaminants (e.g., peroxides). Pre-treat samples with reducing agents if peroxides are suspected .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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